1-(3,4-Difluorobenzyl)-1H-pyrrole

Description

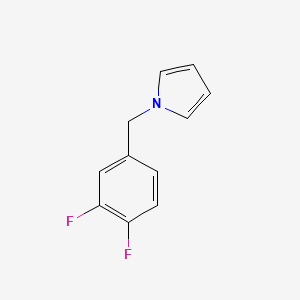

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEAXJYVELINPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Structural Elucidation Techniques for 1 3,4 Difluorobenzyl 1h Pyrrole

Spectroscopic Techniques for Molecular Structure Determination

The primary methods for determining the molecular structure of an organic compound involve a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, which, when combined, allows for a complete and unambiguous structural assignment.

High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their spatial relationships, and the electronic environment of the molecule. For 1-(3,4-Difluorobenzyl)-1H-pyrrole, a complete assignment of the ¹H and ¹³C NMR spectra is essential for confirming its identity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyrrole (B145914) ring and the 3,4-difluorobenzyl substituent. The pyrrole protons typically appear as multiplets in the aromatic region of the spectrum. The protons on the benzyl (B1604629) group will also resonate in this region, with their chemical shifts and coupling patterns influenced by the presence of the two fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts of the carbon atoms in the difluorobenzyl ring will be significantly influenced by the strong electron-withdrawing effects of the fluorine atoms, leading to characteristic downfield shifts.

To facilitate the unambiguous assignment of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2, H-5 (Pyrrole) | 6.70 | t | J = 2.1 |

| H-3, H-4 (Pyrrole) | 6.15 | t | J = 2.1 |

| -CH₂- | 5.10 | s | - |

| H-2' (Benzyl) | 7.05 | dd | J = 8.5, 2.0 |

| H-5' (Benzyl) | 7.15 | ddd | J = 8.5, 7.5, 2.0 |

| H-6' (Benzyl) | 6.95 | m | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2, C-5 (Pyrrole) | 121.0 |

| C-3, C-4 (Pyrrole) | 108.5 |

| -CH₂- | 52.0 |

| C-1' (Benzyl) | 135.0 (d, J(C,F) ≈ 5 Hz) |

| C-2' (Benzyl) | 115.0 (d, J(C,F) ≈ 20 Hz) |

| C-3' (Benzyl) | 150.0 (dd, J(C,F) ≈ 250, 15 Hz) |

| C-4' (Benzyl) | 149.0 (dd, J(C,F) ≈ 250, 15 Hz) |

| C-5' (Benzyl) | 117.0 (d, J(C,F) ≈ 20 Hz) |

| C-6' (Benzyl) | 124.0 (d, J(C,F) ≈ 5 Hz) |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its molecular formula (C₁₁H₉F₂N).

Electron ionization (EI) mass spectrometry would be used to study the fragmentation pattern of the molecule. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 193.07. The fragmentation of the molecular ion would likely proceed through cleavage of the benzylic C-N bond, leading to the formation of the stable 3,4-difluorobenzyl cation (m/z 127.03) and a pyrrolyl radical. Another possible fragmentation pathway could involve the loss of a fluorine atom from the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 193.07 | [C₁₁H₉F₂N]⁺ (Molecular Ion) |

| 127.03 | [C₇H₅F₂]⁺ |

| 66.04 | [C₄H₄N]⁺ |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete three-dimensional picture of the molecule in the solid state. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis of this compound would provide invaluable information.

Of particular interest would be the determination of the dihedral angle between the plane of the pyrrole ring and the plane of the 3,4-difluorobenzyl ring. This parameter is crucial for understanding the conformational preferences of the molecule and for assessing the potential for atropisomerism.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments. These techniques are based on the principle that molecules vibrate at specific frequencies that are characteristic of their structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of the molecule. Characteristic stretching and bending vibrations for the C-H bonds of the pyrrole and benzyl rings, the C=C bonds of the aromatic systems, the C-N bond of the pyrrole ring, and the C-F bonds of the benzyl substituent would be observed.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-F Stretch | 1250-1000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give rise to strong signals in the Raman spectrum.

Chiroptical Spectroscopy (If Atropisomerism is Inducible/Relevant for N-Benzylpyrrole Analogues)

Atropisomerism is a type of stereoisomerism that arises from restricted rotation about a single bond, leading to the existence of stable, non-interconverting enantiomers. In the case of N-benzylpyrrole analogues, atropisomerism can occur if there is sufficient steric hindrance to prevent free rotation around the N-C(benzyl) bond. The presence of substituents on the ortho position of the benzyl ring can create such a barrier.

For this compound, the fluorine atom at the 3-position of the benzyl ring is in an ortho-like position relative to the pyrrole ring, which could potentially hinder rotation. Computational modeling would be necessary to determine the energy barrier to rotation around the N-C(benzyl) bond. If this barrier is sufficiently high (typically > 20-25 kcal/mol), the compound could exist as a pair of stable atropisomers at room temperature.

If atropisomerism is indeed relevant for this compound, chiroptical spectroscopy techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be essential for distinguishing between the enantiomers. ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, while VCD measures the same in the infrared region. Each enantiomer would produce a unique ECD and VCD spectrum, allowing for their absolute configuration to be determined when compared with computationally predicted spectra. The study of atropisomerism in such systems is of significant interest as the different enantiomers can exhibit distinct biological activities.

Reactivity and Reaction Mechanisms of 1 3,4 Difluorobenzyl 1h Pyrrole Derivatives

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring of N-Benzylpyrroles

The pyrrole ring is inherently more reactive towards electrophiles than benzene (B151609) due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet and increases the electron density of the ring carbons. quora.comlibretexts.org Electrophilic substitution on pyrrole typically occurs at the C2 position, as the resulting cationic intermediate is better stabilized by resonance. libretexts.orgonlineorganicchemistrytutor.com

The introduction of a benzyl (B1604629) group at the nitrogen atom of pyrrole, creating an N-benzylpyrrole, further influences the regioselectivity of electrophilic aromatic substitution. The N-benzyl group can direct incoming electrophiles to either the C2 or C3 position of the pyrrole ring. Studies on 1-benzylpyrrole (B1265733) have demonstrated a significant increase in C3 substitution during nitration, bromination, and formylation reactions compared to unsubstituted pyrrole or 1-methylpyrrole. researchgate.netcdnsciencepub.com This shift in regioselectivity is attributed to the steric bulk of the benzyl group, which can hinder attack at the adjacent C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions.

For instance, the bromination of 1-benzylpyrrole with bromine in carbon tetrachloride yields 1-benzyl-3-bromopyrrole as the primary product. cdnsciencepub.com Similarly, nitration and formylation also show a preference for the C3 position. researchgate.net The exact ratio of C2 to C3 substitution is sensitive to the reaction conditions. cdnsciencepub.com

| Reaction | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Bromination | 1-Benzylpyrrole | 1-Benzyl-3-bromopyrrole | cdnsciencepub.com |

| Nitration | 1-Benzylpyrrole | Increased proportion of 3-substitution | researchgate.net |

| Formylation | 1-Benzylpyrrole | Increased proportion of 3-substitution | researchgate.net |

While specific studies on the electrophilic substitution of 1-(3,4-difluorobenzyl)-1H-pyrrole are not extensively documented, the general principles of electronic effects in aromatic systems suggest that the deactivating nature of the difluorobenzyl group would necessitate harsher reaction conditions to achieve substitution on the pyrrole ring. The regioselectivity would still be a balance between the directing effect of the N-substituent and the electronic deactivation.

Transformations Involving the 3,4-Difluorobenzyl Moiety

The 3,4-difluorobenzyl portion of the molecule offers additional sites for chemical modification, distinct from the pyrrole ring.

The benzylic carbon, the carbon atom directly attached to both the pyrrole nitrogen and the difluorophenyl ring, is a site of enhanced reactivity. chemistrysteps.compearson.com This reactivity stems from the ability of both the pyrrole and the benzene rings to stabilize radical or ionic intermediates formed at this position. chemistrysteps.com

Reactions such as benzylic bromination, typically using N-bromosuccinimide (NBS), can introduce a halogen at this position, creating a valuable intermediate for further synthetic transformations. masterorganicchemistry.com Oxidation of the benzylic carbon is also a common transformation. Strong oxidizing agents can convert the benzylic CH2 group into a carbonyl group. chemistrysteps.commasterorganicchemistry.com

Furthermore, the development of C-H functionalization reactions provides modern methods for creating new bonds at the benzylic position. rsc.orgresearchgate.netresearchgate.net These reactions, often catalyzed by transition metals, allow for the direct coupling of the benzylic carbon with various partners, offering a more atom-economical approach to derivatization. researchgate.netresearchgate.net

The 3,4-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine atoms. rsc.org Electrophilic attack, if it were to occur, would be directed by the combined effects of the two fluorine atoms and the benzyl-pyrrole substituent.

Conversely, the electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_). wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.comchemistrysteps.com In an SNA_r_ reaction, a nucleophile displaces one of the fluorine atoms. The rate of this reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.combyjus.com The position of nucleophilic attack would be influenced by the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex). chemistrysteps.com Generally, substitution is favored at positions ortho or para to an activating group. libretexts.orgchemistrysteps.com In the case of this compound, the pyrrole-methyl substituent acts as an activating group for the phenyl ring.

| Reaction Type | Reactivity of the 3,4-Difluorophenyl Ring | Key Influencing Factors | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivated | Electron-withdrawing effect of fluorine atoms | rsc.org |

| Nucleophilic Aromatic Substitution | Activated | Electron-withdrawing effect of fluorine atoms | wikipedia.orgmasterorganicchemistry.com |

Cycloaddition and Rearrangement Reactions of N-Benzylpyrroles

N-substituted pyrroles, including N-benzylpyrroles, can participate in cycloaddition reactions, although they are generally less reactive than furans in this regard. d-nb.infonih.gov One notable example is the Diels-Alder reaction with highly reactive dienophiles like benzynes. d-nb.infonih.govnih.gov These reactions can lead to the formation of bridged-ring amine structures. d-nb.infonih.gov For instance, N-arylpyrroles have been shown to undergo cycloaddition with benzynes generated from diaryliodonium salts to yield a variety of bridged-ring amines in moderate to excellent yields. d-nb.infonih.gov

Oxidative and Reductive Transformations

The reactivity of the N-benzylpyrrole scaffold, including this compound, is influenced by the electron-rich nature of the pyrrole ring and the benzylic C-H bonds. While specific oxidative and reductive transformations of this compound are not extensively documented, the general reactivity of N-substituted pyrroles provides a strong indication of their expected behavior.

Oxidative processes involving pyrrole rings can lead to a variety of products, including the formation of polymers or oligomers due to the high electron density of the pyrrole nucleus. Controlled oxidation can, however, lead to the formation of valuable intermediates. For instance, radical-based functionalization under metal-free oxidative conditions represents a significant area of pyrrole chemistry. nih.gov

Reductive transformations of the pyrrole ring are less common due to its aromatic stability. However, the benzyl group itself can undergo hydrogenolysis under certain catalytic conditions to cleave the N-benzyl bond, yielding the parent NH-pyrrole. This reaction is a standard protecting group removal strategy and would be applicable to this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions and C-H Activation of N-Benzylpyrroles

The field of transition metal-catalyzed reactions has provided powerful tools for the functionalization of pyrrole derivatives, including N-benzylpyrroles. These reactions offer efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

C-H Activation:

A significant advancement in the functionalization of N-benzylpyrroles is the direct activation of C-H bonds. rsc.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. researchgate.net For N-benzylpyrroles, both the pyrrolic C-H bonds and the benzylic C-H bonds are potential sites for functionalization.

Chemoselective C-H functionalization adjacent to the nitrogen atom of the pyrrole ring has been demonstrated. rsc.orgresearchgate.net For example, the direct benzoylation of N-H pyrroles with benzaldehyde (B42025) can be achieved without a transition metal, but related metal-catalyzed C-H arylations of N-substituted pyrroles are also prevalent. researchgate.net

Furthermore, intramolecular C-H activation of N-benzylpyrrole derivatives can lead to the formation of fused heterocyclic systems. For example, palladium-catalyzed intramolecular C-H arylation can be employed to construct various fused 5-membered rings. researchgate.net

Cross-Coupling Reactions:

N-benzylpyrroles can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically require the pre-functionalization of the pyrrole ring with a halide or triflate to act as the electrophilic partner. A highly regioselective method for the synthesis of 3,4-disubstituted 1H-pyrroles has been developed, which involves iodination followed by palladium-catalyzed cross-coupling reactions. nih.gov This methodology could be adapted for the functionalization of the pyrrole core in this compound.

The table below summarizes representative transition metal-catalyzed cross-coupling reactions applicable to N-benzylpyrrole systems.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Key Features | Reference |

| Suzuki Coupling | Pd(OAc)2, PPh3, Base | Aryl/heteroaryl halides and boronic acids | Forms C-C bonds, tolerant of various functional groups. | nih.gov |

| C-H Arylation | Pd(OAc)2, Ligand, Oxidant | N-benzylpyrroles and aryl halides | Direct functionalization of the pyrrole ring. | researchgate.net |

| Aroylation of Toluenes | KN(SiMe3)2 | N-acylpyrroles and toluene (B28343) derivatives | Transition-metal-free C-H functionalization. | rsc.org |

These reactions highlight the versatility of N-benzylpyrroles as substrates in modern synthetic chemistry. The presence of the 3,4-difluorobenzyl group in the title compound can influence the reactivity through electronic and steric effects, potentially requiring optimization of the reaction conditions.

Computational and Theoretical Investigations of 1 3,4 Difluorobenzyl 1h Pyrrole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(3,4-difluorobenzyl)-1H-pyrrole, DFT calculations can predict its reactivity by analyzing the distribution of electrons and the energies of its molecular orbitals.

The electrostatic potential (ESP) map is another critical output from DFT calculations. It visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show a negative potential (red/orange) above the pyrrole (B145914) ring, consistent with its aromatic and electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. researchgate.net The fluorine atoms on the benzyl (B1604629) ring would create regions of negative potential, while the hydrogen atoms of the pyrrole and benzyl rings would exhibit positive potential (blue).

Table 1: Calculated Electronic Properties of a Model N-Benzylpyrrole System

| Property | Calculated Value (Arbitrary Units) | Implication for this compound |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy required to remove an electron; lower values suggest higher susceptibility to oxidation. The difluoro substitution is expected to lower this value. |

| LUMO Energy | 0.2 eV | Indicates the energy released when an electron is added; a lower value suggests higher susceptibility to reduction. The difluoro substitution is expected to lower this value. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. mdpi.com |

| Dipole Moment | ~2.1 D | The difluoro substitution significantly increases the molecular dipole moment, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar N-substituted pyrrole structures. Specific values for this compound would require dedicated computation.

Conformational Analysis and Rotational Barriers around the C(N)-C(Benzyl) Bond

The flexibility of this compound is largely defined by the rotation around the single bond connecting the pyrrole nitrogen and the benzylic carbon (C(N)-C(Benzyl)). Conformational analysis, often performed using computational methods, helps to identify the most stable spatial arrangements (conformers) of the molecule and the energy required to interconvert between them.

The energy barrier to rotation around this bond can be calculated using DFT. This barrier represents the energy difference between the most stable (lowest energy) conformer and the least stable (highest energy) transition state. For a flexible linker like the methylene (B1212753) (-CH2-) group, this rotational barrier is generally low, allowing for rapid interconversion between conformers at room temperature.

Table 2: Estimated Rotational Energy Barriers for N-Substituted Pyrroles

| Bond | Type of Rotation | Estimated Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| C(N)-C(Benzyl) | Rotation of Benzyl Group | 2-5 | Low barrier indicates high conformational flexibility at room temperature. |

| C(Aryl)-N(Pyrrole) | Rotation in N-arylpyrroles | >20 (with bulky ortho groups) | High barrier can lead to stable atropisomers, but not expected for this N-benzyl system. nih.govbris.ac.uk |

Note: These values are estimations based on data for analogous systems. The actual barrier for this compound would depend on the specific computational method used.

Analysis of Non-Covalent Interactions and Fluorine Effects

Non-covalent interactions play a crucial role in determining the structure, stability, and intermolecular associations of molecules. nih.govrsc.org In this compound, the fluorine atoms are key players in these interactions. Although the C-F bond is strong and generally considered non-reactive, it is highly polarized, which gives rise to significant intermolecular and intramolecular non-covalent forces. nih.gov

The primary effects of the difluoro-substitution on the benzyl ring include:

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create strong C-F bond dipoles. These can interact with other polar parts of the molecule or with neighboring molecules, influencing crystal packing and conformational preference.

Fluorine-Aromatic Interactions: The fluorine atoms can engage in interactions with the electron cloud of the pyrrole ring or adjacent benzene (B151609) rings in a condensed phase. These can be either attractive or repulsive depending on the geometry.

Conformational Control: The introduction of fluorine can significantly alter the conformational landscape of a molecule. nih.gov The gauche effect, where a gauche conformation is preferred over an anti-conformation, is a well-known phenomenon in fluorinated alkanes and can influence the torsion angles within the benzyl portion of the molecule.

Computational tools like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a detailed map of attractive and repulsive forces within the molecular system. nih.govspbu.ru

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical studies can elucidate the mechanisms of potential reactions, such as electrophilic aromatic substitution on the pyrrole ring.

By modeling the reaction pathway, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. DFT calculations can provide detailed geometries of these fleeting structures. For instance, in a reaction with an electrophile, the calculation would model the formation of the sigma-complex (also known as the Wheland intermediate) and its subsequent deprotonation to restore aromaticity.

These computational studies allow for a comparison of different possible reaction pathways. For example, it can be determined whether an electrophile would preferentially attack the C2 or C3 position of the pyrrole ring by comparing the activation energies for both routes. For pyrrole itself, electrophilic attack is strongly favored at the C2 (alpha) position.

Atropisomerism and Chirality in N-Arylpyrroles

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. wikipedia.orgyoutube.com This phenomenon is well-documented in N-arylpyrroles, where bulky substituents at the ortho positions of the aryl group and/or the C2/C5 positions of the pyrrole ring can create a high enough rotational barrier to prevent free rotation at room temperature. nih.govbris.ac.uk

However, in the case of this compound, the pyrrole ring is connected to the benzyl group via a methylene (-CH2-) spacer. This C(sp³)-N bond, along with the adjacent C(aryl)-C(sp³) bond, allows for significant rotational freedom. The barrier to rotation around the C(N)-C(Benzyl) axis is expected to be too low to permit the isolation of stable atropisomers under normal conditions. Therefore, this compound is not expected to exhibit atropisomerism.

For atropisomerism to be a consideration in this class of molecules, the flexible benzyl linker would need to be replaced by a direct, sterically hindered aryl-pyrrole connection, or be part of a rigid cyclic system that restricts conformational freedom. nih.gov

Synthetic Applications of 1 3,4 Difluorobenzyl 1h Pyrrole As a Chemical Building Block

Role in the Construction of Complex Organic Architectures

The 1-(3,4-Difluorobenzyl)-1H-pyrrole scaffold is a valuable starting material for the synthesis of more complex molecular frameworks. The pyrrole (B145914) ring can be selectively functionalized at various positions, allowing for the stepwise construction of intricate organic structures.

The N-substitution with the 3,4-difluorobenzyl group serves to protect the nitrogen atom, preventing undesired side reactions and directing electrophilic substitution to the carbon atoms of the pyrrole ring. atamanchemicals.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, primarily at the C2 and C5 positions. atamanchemicals.com

A key reaction for introducing functionality is the Vilsmeier-Haack reaction , which allows for the formylation of electron-rich aromatic rings like pyrrole. organic-chemistry.orgnih.govijpcbs.comcambridge.orgchemistrysteps.com By treating this compound with a Vilsmeier reagent (typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF), a formyl group can be introduced, predominantly at the 2-position, to yield this compound-2-carbaldehyde. chemistrysteps.com This aldehyde can then serve as a handle for further transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build up more complex side chains.

Another powerful tool for elaborating the pyrrole core is metal-catalyzed cross-coupling reactions . After introduction of a halo-substituent on the pyrrole ring, reactions like the Suzuki-Miyaura coupling and the Stille coupling can be employed to form new carbon-carbon bonds. nih.govrsc.orgnih.govnih.govdocumentsdelivered.comlibretexts.orgwikipedia.orgorganic-chemistry.org For instance, bromination of this compound, followed by a Suzuki-Miyaura coupling with an arylboronic acid, can lead to the formation of C-aryl substituted pyrroles. nih.govrsc.orgnih.govdocumentsdelivered.com The 3,4-difluorobenzyl group is generally stable under these reaction conditions.

Furthermore, deprotonative metallation offers a regioselective route to functionalize the pyrrole ring. nih.gov Using a suitable base, a proton can be abstracted from the pyrrole ring, followed by quenching with an electrophile to introduce a desired substituent. For N-substituted pyrroles, metallation typically occurs at the C2 position. nih.gov

These fundamental transformations enable the use of this compound as a starting point for the synthesis of a wide array of complex molecules, including fused heterocyclic systems and polycyclic aromatic compounds.

| Reaction Type | Reagents | Product Type | Significance |

| Vilsmeier-Haack | POCl₃, DMF | Formyl-substituted pyrrole | Introduction of a versatile functional group. organic-chemistry.orgnih.govijpcbs.comcambridge.orgchemistrysteps.com |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | Aryl-substituted pyrrole | Formation of C-C bonds with aromatic systems. nih.govrsc.orgnih.govdocumentsdelivered.com |

| Stille Coupling | Pd catalyst, Organostannane | Aryl/Vinyl-substituted pyrrole | Versatile C-C bond formation. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov |

| Deprotonative Metallation | Strong base, Electrophile | Regioselectively substituted pyrrole | Precise introduction of functional groups. nih.gov |

Derivatization for Library Synthesis in Chemical Space Exploration

The concept of library synthesis, where a common core structure is systematically modified to generate a large collection of related compounds, is a cornerstone of modern drug discovery and materials science. The this compound scaffold is well-suited for this approach due to the numerous possibilities for derivatization on the pyrrole ring.

Starting from this single precursor, a diverse library of compounds can be generated by employing a variety of synthetic transformations. The functionalization strategies mentioned in the previous section, such as the Vilsmeier-Haack reaction and cross-coupling reactions, can be applied in a combinatorial fashion. For example, the aldehyde obtained from the Vilsmeier-Haack reaction can be reacted with a library of amines via reductive amination to produce a series of N-substituted aminomethylpyrroles. Similarly, a halogenated derivative of this compound can be coupled with a diverse set of boronic acids or stannanes to create a library of biaryl or vinyl-substituted pyrroles. nih.govnih.gov

Multicomponent reactions (MCRs) are particularly powerful for library synthesis as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov While direct MCRs involving this compound as a starting component are not extensively documented, its derivatives can participate in such reactions. For example, a formylated derivative could be a component in a Biginelli or Hantzsch-type reaction.

The ability to readily diversify the pyrrole core of this compound makes it an attractive starting point for exploring chemical space and for the discovery of new molecules with desired properties.

| Derivatization Strategy | Reaction | Generated Diversity |

| Formylation and subsequent reactions | Vilsmeier-Haack followed by reductive amination, Wittig, etc. | Varied substituents at the C2-methyl position. |

| Halogenation and Cross-Coupling | Bromination followed by Suzuki or Stille coupling | Diverse aryl or vinyl groups at the pyrrole ring. nih.govnih.gov |

| Nitration and Reduction | Nitration followed by reduction to the amine | Introduction of an amino group for further functionalization. |

| Acylation | Friedel-Crafts acylation | Introduction of various keto groups. |

Precursor for Advanced Materials (Excluding Medicinal/Biological Applications)

Pyrrole-based polymers, particularly polypyrrole (PPy), are a well-studied class of conducting polymers with applications in electronics, sensors, and energy storage. wikipedia.org The properties of polypyrrole can be tuned by introducing substituents on the pyrrole monomer. The use of this compound as a monomer for polymerization can lead to the formation of a functionalized polypyrrole with unique characteristics.

The polymerization of pyrrole derivatives can be achieved through chemical or electrochemical oxidation. wikipedia.orgmdpi.com In this process, the pyrrole units are linked together, typically through the C2 and C5 positions, to form a conjugated polymer chain.

The presence of the N-(3,4-difluorobenzyl) group can have several effects on the resulting polymer:

Solubility: The bulky benzyl (B1604629) group can increase the solubility of the polymer in organic solvents, which is often a challenge with unsubstituted polypyrrole. This improved processability is crucial for fabricating thin films and other material forms.

Electronic Properties: The electron-withdrawing fluorine atoms on the benzyl ring can influence the electronic properties of the pyrrole ring and, consequently, the conductivity and redox potential of the polymer.

Stability: The fluorine atoms can enhance the thermal and chemical stability of the polymer.

Furthermore, pyrrole-containing conjugated polymers can be synthesized via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization, using appropriately difunctionalized monomers. acs.orgacs.org For example, a dibromo-derivative of this compound could be copolymerized with a diboronic acid to yield a well-defined conjugated polymer. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

| Polymerization Method | Description | Potential Advantages of using this compound |

| Chemical Oxidation | Polymerization using a chemical oxidant (e.g., FeCl₃). wikipedia.orgmdpi.comgoogle.com | Potentially improved solubility and stability of the resulting polymer. |

| Electrochemical Polymerization | Polymerization induced by an applied electrical potential. mdpi.com | Formation of a conductive polymer film directly on an electrode surface. |

| Cross-Coupling Polymerization | Step-growth polymerization of difunctionalized monomers. acs.orgacs.org | Precise control over the polymer structure and properties. |

Functionalization for Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. Pyrrole-containing molecules are widely used in supramolecular chemistry due to the ability of the pyrrole NH group to act as a hydrogen bond donor and the aromatic ring to participate in π-π stacking interactions. oup.com

While this compound itself has a protected nitrogen, it can be a precursor to supramolecular building blocks. For instance, the benzyl group can be cleaved under certain conditions to regenerate the NH functionality. The resulting 3,4-difluorobenzyl-substituted pyrrole can then be incorporated into larger structures.

More directly, the aromatic rings of this compound can participate in π-π stacking interactions. The fluorine atoms on the benzyl ring can modulate these interactions through electrostatic effects. The synthesis of macrocycles and cages containing pyrrole units is an active area of research. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov By functionalizing this compound with appropriate linking groups (e.g., aldehydes, amines, or halides), it can be used in the synthesis of novel macrocyclic hosts. These hosts can exhibit interesting recognition properties for guest molecules, driven by a combination of hydrogen bonding, π-π stacking, and other non-covalent forces.

The introduction of fluorine atoms can also lead to the formation of halogen bonds, which are increasingly being recognized as important interactions in crystal engineering and supramolecular assembly. The 3,4-difluorobenzyl group provides a platform for exploring the role of these interactions in directing the self-assembly of pyrrole-based molecules.

| Supramolecular Application | Role of this compound | Key Interactions |

| Anion Recognition | Precursor to NH-pyrroles for anion binding. oup.comnih.gov | Hydrogen bonding, π-anion interactions. |

| Macrocycle Synthesis | Building block for the construction of macrocyclic hosts. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov | π-π stacking, van der Waals forces. |

| Crystal Engineering | Directing the formation of specific crystal packing arrangements. | Halogen bonding, π-π stacking. |

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Difluorobenzyl)-1H-pyrrole, and how can researchers address challenges in N-alkylation reactions?

- Methodological Answer : The synthesis typically involves N-alkylation of pyrrole with 3,4-difluorobenzyl chloride. Key steps include:

- Base Selection : Potassium carbonate (K₂CO₃) in aprotic solvents like DMF at elevated temperatures (~80–100°C) is commonly used to deprotonate pyrrole and facilitate alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography or recrystallization from toluene/petroleum ether is recommended for isolating the product .

- Challenges : Competing side reactions (e.g., over-alkylation) can occur; monitoring reaction progress via TLC and adjusting stoichiometry (1:1.2 molar ratio of pyrrole to benzyl chloride) minimizes byproducts .

Q. How can researchers characterize fluorinated pyrrole derivatives using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns due to spin-spin coupling. For example, the 3,4-difluorobenzyl group shows distinct aromatic proton signals at δ 6.8–7.4 ppm, split by adjacent fluorine atoms. Pyrrole protons typically resonate at δ 6.2–6.8 ppm .

- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while pyrrole C-N stretches are observed near 1500 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉F₂N: calculated 193.07) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with methoxy or bromine) and compare bioactivity. For example, 1-(3,4-dimethoxyphenyl)-1H-pyrrole derivatives show reduced tubulin inhibition compared to fluorinated analogs, highlighting fluorine’s role in hydrophobic interactions .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution on binding affinity. Fluorine’s electronegativity enhances dipole interactions with target proteins .

- Dose-Response Analysis : Use IC₅₀ values from cytotoxicity assays (e.g., MTT) to differentiate true activity from assay artifacts. Replicate experiments with orthogonal assays (e.g., fluorescence polarization) to validate results .

Q. How can researchers design experiments to evaluate the impact of fluorine substitution on chemical reactivity?

- Methodological Answer :

- Electrophilic Substitution Studies : Compare reaction rates of this compound with non-fluorinated analogs in Friedel-Crafts acylations. Fluorine’s electron-withdrawing effects reduce pyrrole’s electron density, slowing electrophilic attack .

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling using boronate esters. Prior work on 1-(4-boronobenzyl)-1H-pyrrole shows that introducing boronates late in synthesis avoids deprotection issues, a strategy applicable to fluorinated derivatives .

- Stability Assays : Monitor compound degradation under varying pH and temperature conditions. Fluorine’s inductive effects enhance hydrolytic stability, as seen in related difluorobenzyl-indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.